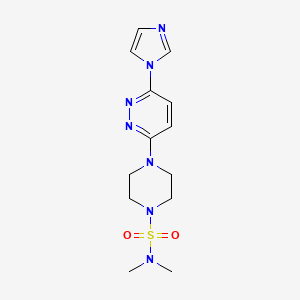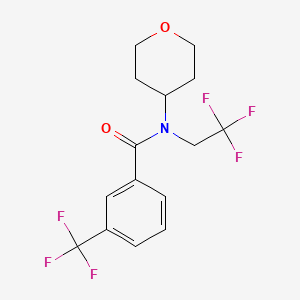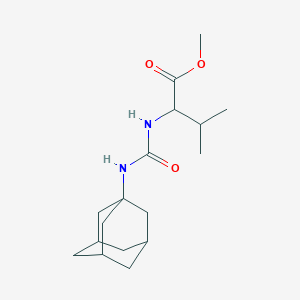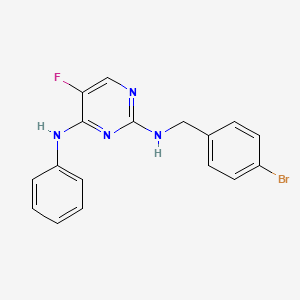
4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide, also known as compound 1, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.
Scientific Research Applications
Anti-asthmatic Activities
Research indicates that derivatives of imidazo[1,2-b]pyridazine, structurally related to 4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide, have shown promising anti-asthmatic activities. These compounds were synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some derivatives exhibited potent anti-asthmatic effects, surpassing the efficacy of theophylline, a commonly used anti-asthmatic drug (Kuwahara et al., 1996).
Antimicrobial and Antimalarial Activities
A study involving the synthesis of sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety found these compounds to exhibit in vitro antimicrobial activity against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt et al., 2016).
Antibacterial Agents
Further research into novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents revealed significant antibacterial activity. This suggests potential applications in combating bacterial infections (Azab et al., 2013).
Anti-Human Liver Cancer Evaluation
Compounds featuring the sulfonamide moiety, related to the core structure of 4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide, were synthesized and evaluated for their anti-human liver hepatocellular carcinoma cell line (HepG2) effects. Some compounds exhibited significant activity, suggesting potential for cancer therapy (Bashandy, 2015).
Inhibition of TNF-α Production
The compound's derivatives have been investigated for their ability to inhibit TNF-α production, an important pro-inflammatory cytokine involved in various inflammatory diseases. Certain derivatives showed moderate to potent TNF-α production inhibitory activity, indicating potential for treating inflammatory conditions (Pandit et al., 2018).
properties
IUPAC Name |
4-(6-imidazol-1-ylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2S/c1-17(2)23(21,22)20-9-7-18(8-10-20)12-3-4-13(16-15-12)19-6-5-14-11-19/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSXVUPFXMXVPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)




![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2391005.png)


![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)


